![molecular formula C18H25N7O2 B6121458 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B6121458.png)
6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine moieties.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring, leading to the formation of various derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methylthio positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with nucleic acids and proteins.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as an antagonist, inhibiting the receptor’s activity and modulating neurotransmitter release in the central nervous system . This mechanism is crucial for its potential therapeutic applications in treating neurological disorders.
Comparación Con Compuestos Similares
- 2-(4-methylpiperazino)-4(3H)-quinazolinone
- 4-chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine
- 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidine
Uniqueness: 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone is unique due to its dual piperazine and morpholine moieties, which contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-13-14(12-19-17(20-13)24-5-3-23(2)4-6-24)15-11-16(26)22-18(21-15)25-7-9-27-10-8-25/h11-12H,3-10H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOFHQWRDZMSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCOCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[benzyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B6121376.png)
![2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121382.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(methylthio)propanamide](/img/structure/B6121388.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
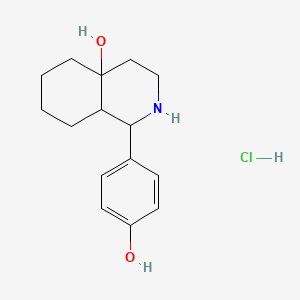
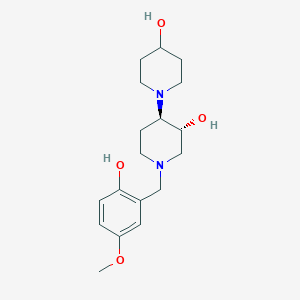
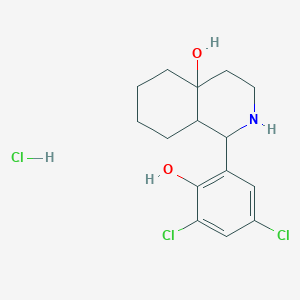
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B6121432.png)
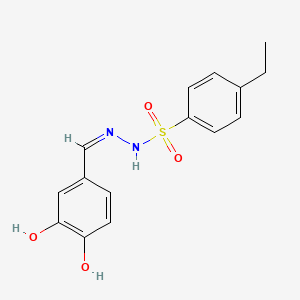
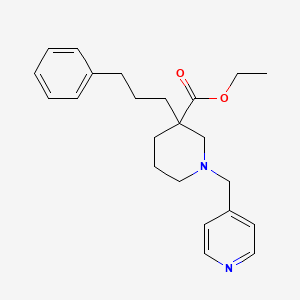
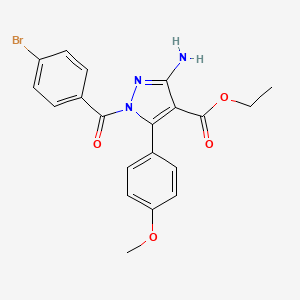
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
